molecular formula C14H14ClN3O B5302678 N-(3-chloro-2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea

N-(3-chloro-2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea

Cat. No. B5302678
M. Wt: 275.73 g/mol
InChI Key: SAZCGPCATPNVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea, also known as CMU, is a chemical compound that has been widely studied for its potential therapeutic applications. CMU belongs to the class of urea derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the GABAergic system, which is known to have inhibitory effects on neurotransmission. The increased activity of the GABAergic system is believed to underlie the anticonvulsant and anxiolytic effects of this compound.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is believed to contribute to its anticonvulsant and anxiolytic effects. This compound has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This is believed to contribute to its potential use in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(3-chloro-2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, there are some limitations to its use in lab experiments. This compound is known to exhibit some toxicity, particularly at high doses. This can limit its use in certain experiments and may require the use of alternative compounds.

Future Directions

There are several future directions for research on N-(3-chloro-2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. In addition, there is interest in exploring the anti-inflammatory and antitumor properties of this compound. Further research is needed to determine its safety and efficacy in these applications. Finally, there is interest in developing new derivatives of this compound with improved properties and reduced toxicity.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea involves the reaction between 3-chloro-2-methylphenyl isocyanate and 4-methyl-2-pyridinyl amine in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions and the resulting product is purified using column chromatography. The yield of this compound can be improved by optimizing the reaction conditions and using high-quality reagents.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic effects in animal models. This compound has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, this compound has been shown to have anti-inflammatory and antitumor properties.

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(4-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-9-6-7-16-13(8-9)18-14(19)17-12-5-3-4-11(15)10(12)2/h3-8H,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZCGPCATPNVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)NC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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